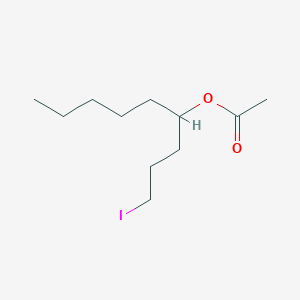

1-Iodo-4-acetoxynonane

説明

1-Iodo-4-acetoxynonane is an aliphatic organoiodine compound with a nine-carbon chain (nonane backbone). It features an iodine atom at the first carbon and an acetoxy (ester) group at the fourth carbon. The molecular formula is C₁₁H₂₁IO₂, with a molecular weight of 312.19 g/mol. This structure combines the reactivity of an aliphatic iodide (prone to nucleophilic substitution) with the versatility of an ester group (hydrolysis, transesterification).

特性

分子式 |

C11H21IO2 |

|---|---|

分子量 |

312.19 g/mol |

IUPAC名 |

1-iodononan-4-yl acetate |

InChI |

InChI=1S/C11H21IO2/c1-3-4-5-7-11(8-6-9-12)14-10(2)13/h11H,3-9H2,1-2H3 |

InChIキー |

XKIJCFBYODRSFS-UHFFFAOYSA-N |

正規SMILES |

CCCCCC(CCCI)OC(=O)C |

製品の起源 |

United States |

類似化合物との比較

4-Iodoacetophenone (CAS 13329-40-3)

- Structure : Aromatic ring with iodine at the para position and a ketone group.

- Molecular Formula : C₈H₇IO | Molecular Weight : 246.05 g/mol

- Physical Properties :

- Reactivity : The ketone group undergoes nucleophilic additions, while the iodine participates in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Applications : Intermediate in pharmaceuticals and agrochemical synthesis.

4-Iodoanisole (CAS 696-62-8)

- Structure : Aromatic ring with iodine and a methoxy (ether) group.

- Molecular Formula : C₇H₇IO | Molecular Weight : 234.04 g/mol

- Physical Properties :

- Reactivity : The ether group is relatively inert compared to esters or ketones, but the iodine can undergo electrophilic substitution.

- Applications : Used in Ullmann-type coupling reactions.

4-Iodoaniline (CAS 540-37-4)

Iodobenzene (CAS 591-50-4)

- Structure : Simple aromatic iodide.

- Molecular Formula : C₆H₅I | Molecular Weight : 204.01 g/mol

- Physical Properties :

- Reactivity : Participates in halogen exchange and coupling reactions.

Comparative Data Table

| Compound | Structure Type | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|---|

| 1-Iodo-4-acetoxynonane | Aliphatic | C₁₁H₂₁IO₂ | 312.19 | N/A | N/A | Iodo, Ester |

| 4-Iodoacetophenone | Aromatic | C₈H₇IO | 246.05 | 82–84 | 142–144* | Iodo, Ketone |

| 4-Iodoanisole | Aromatic | C₇H₇IO | 234.04 | 48–51 | 237 | Iodo, Methoxy |

| 4-Iodoaniline | Aromatic | C₆H₆IN | 219.02 | 61–63 | N/A | Iodo, Amine |

| Iodobenzene | Aromatic | C₆H₅I | 204.01 | -29 | 188 | Iodo |

Reactivity and Application Insights

Iodo Group Reactivity

- Aliphatic vs. Aromatic: The iodine in 1-Iodo-4-acetoxynonane is more reactive in Sₙ2 substitutions due to the aliphatic backbone, whereas aromatic iodides (e.g., 4-Iodoacetophenone) are preferred for cross-coupling reactions .

- Steric Effects: The long carbon chain in 1-Iodo-4-acetoxynonane may hinder nucleophilic attacks compared to smaller analogs like iodobenzene.

Functional Group Behavior

- Ester (1-Iodo-4-acetoxynonane): Hydrolyzes to carboxylic acids under acidic/basic conditions.

- Ketone (4-Iodoacetophenone): Forms imines or undergoes reductions.

- Ether (4-Iodoanisole) : Resistant to hydrolysis but cleaved under strong acids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。